3H-Imidazo[4,5-b]pyridine, 4-oxide
Overview
Description
3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with the molecular formula C6H5N3O . It is a derivative of imidazopyridine, which is a class of compounds known to have various biological activities .
Synthesis Analysis
A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The synthesis of these compounds involves alkylation reactions under Phase Transfer Catalysis (PTC) conditions .Molecular Structure Analysis
The molecular structure of 3H-Imidazo[4,5-b]pyridine, 4-oxide has been analyzed using X-ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
3H-Imidazo[4,5-b]pyridine, 4-oxide and its derivatives have been synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Physical And Chemical Properties Analysis
3H-Imidazo[4,5-b]pyridine, 4-oxide has a molecular weight of 135.12 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 135.043261791 g/mol. It has a topological polar surface area of 50.9 Ų .Scientific Research Applications
Chemical Synthesis and Antimetabolites
Research has shown that 3H-Imidazo[4,5-b]pyridine, 4-oxide can be chemically synthesized to create potential antimetabolites. For instance, Itoh et al. (1982) demonstrated the regioselective introduction of a chlorine atom into the imidazo[4,5-b]pyridine nucleus, leading to the predominant formation of 7-chloro derivatives. These derivatives were then used to prepare a chloroimidazo[4,5-b]pyridine nucleoside, a crucial precursor for 1-deazaadenosine, indicating its potential in antimetabolite synthesis (Itoh, Ono, Sugawara, & Mizuno, 1982).
Molecular Structure and Vibrational Spectra
Lorenc et al. (2008) conducted a study on the molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives, including 3H-imidazo[4,5-b]pyridine. They utilized density functional theory and X-ray data to understand the molecular configurations of these compounds. Their research contributes to a deeper understanding of the structural and vibrational characteristics of 3H-imidazo[4,5-b]pyridine derivatives (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).
Crystal Structure Analysis
The crystal structure of the 3H-imidazo[4,5-b]pyridine derivative, ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate, was analyzed by Hjouji et al. (2016). They discovered variations in the conformations of the ester substituents in the asymmetric unit, contributing to knowledge about the crystallography of these compounds (Hjouji, Mague, Rodi, Ouzidan, & Essassi, 2016).
Future Directions
The future directions of research on 3H-Imidazo[4,5-b]pyridine, 4-oxide could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, the exploration of other biological activities of this compound could also be a potential area of future research.
properties
IUPAC Name |
4-hydroxyimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGQFLUKHNBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342826 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo[4,5-b]pyridine, 4-oxide | |
CAS RN |
6863-46-3 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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